molecular formula C21H23NO4 B13933912 Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- CAS No. 58741-70-1

Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)-

Cat. No.: B13933912
CAS No.: 58741-70-1
M. Wt: 353.4 g/mol
InChI Key: JYQAPSQLSNZDPL-UHFFFAOYSA-N
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Description

Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)-, is a tricyclic organic compound featuring a xanthenone core (a dibenzopyrone system) with two substituents: an isopropoxy group at position 3 and a morpholinomethyl group at position 4.

Properties

CAS No.

58741-70-1

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-3-propan-2-yloxyxanthen-9-one

InChI

InChI=1S/C21H23NO4/c1-14(2)25-19-8-7-16-20(23)15-5-3-4-6-18(15)26-21(16)17(19)13-22-9-11-24-12-10-22/h3-8,14H,9-13H2,1-2H3

InChI Key

JYQAPSQLSNZDPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCOCC4

Origin of Product

United States

Chemical Reactions Analysis

Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted xanthone derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in the Chromone and Xanthenone Families

The xanthenone core differentiates this compound from simpler chromone derivatives (e.g., compounds 1–4 in ), which lack the third aromatic ring. For example:

Compound Name Core Structure Substituents Key Features
Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- Xanthenone (tricyclic) 3-isopropoxy, 4-morpholinomethyl Enhanced conjugation, tertiary amine for solubility
2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1) Chromone (bicyclic) 3-cyano, 2-enamide Electron-withdrawing cyano group; amide for hydrogen bonding
5-[(4-oxo-4H-chromen-3-yl)methylidene]-... (2–4) Chromone Sulfanyl, dithioxo, sulfido groups Thiol-rich substituents for metal coordination or redox activity
2-((4-Chlorophenyl)(3,4-dimethoxyphenyl)methoxy)-1-morpholinoethanone (9b) Aryl morpholinoethanone Morpholinoethanone, chlorophenyl, dimethoxyphenyl Morpholine enhances solubility; chloro and methoxy groups modulate polarity

Key Observations :

  • The morpholinomethyl group in the target compound contrasts with the morpholinoethanone in 9b; the former is directly methyl-linked, reducing steric hindrance compared to the ethanone bridge in 9b .
  • Isopropoxy (electron-donating) vs. cyano (electron-withdrawing) substituents in 1 alter electronic properties, affecting reactivity and interaction with biological targets .

Spectroscopic Features :

  • The morpholine protons in 9b resonate at δ 3.46–3.67 ppm in $^1$H-NMR, a range expected for the target compound’s morpholinomethyl group .
  • The isopropoxy group’s methyl protons would appear as a septet (δ ~1.2–1.4 ppm) and a doublet (δ ~3.5–4.0 ppm) for the methine proton, distinct from the sulfanyl or cyano environments in 1–4 .
Crystallographic and Conformational Analysis

Crystallographic software like SHELX and WinGX are critical for resolving structures of complex heterocycles. For example:

  • Chromones and xanthenones often exhibit planar or slightly puckered conformations. The target compound’s xanthenone core may show minimal puckering compared to smaller rings (e.g., cyclopentane), as quantified by Cremer-Pople parameters .
  • The morpholinomethyl group’s orientation relative to the xanthenone plane could influence packing efficiency and intermolecular interactions, analogous to 9b’s aryl-morpholine spatial arrangement .

Biological Activity

Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- is a synthetic compound belonging to the xanthene family, characterized by its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, antioxidant, and anticancer properties, along with relevant case studies and research findings.

Structural Overview

The compound has the following molecular formula:

  • Molecular Formula : C21H23NO4
  • Molecular Weight : Approximately 353.42 g/mol

The structure includes a xanthene core with an isopropoxy group at the 3-position and a morpholinomethyl group at the 4-position. This specific substitution pattern is believed to influence its solubility and interaction with biological targets.

Biological Activities

  • Antimicrobial Activity
    • Xanthen-9-one derivatives have demonstrated significant antibacterial and antifungal properties. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents.
  • Antioxidant Properties
    • The compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby contributing to overall health and disease prevention.
  • Anticancer Potential
    • Preliminary studies suggest that xanthenone derivatives may possess anticancer properties. The mechanism of action is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis . Further investigation into its effects on specific cancer cell lines is warranted.

Case Studies

  • A study published in a peer-reviewed journal highlighted the effectiveness of xanthenone derivatives against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents. The study involved testing various concentrations of the compound on different bacterial strains, revealing dose-dependent inhibition.
  • Another investigation focused on the antioxidant capacity of xanthenone derivatives using in vitro assays. Results indicated that these compounds significantly reduced oxidative stress markers in cultured cells, suggesting their potential therapeutic applications in oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)-C21H23NO4Morpholine group; potential for diverse activity
Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy-C22H25NDimethylamino group; higher complexity
Xanthen-9-oneC13H10OBasic structure without substituents

This table illustrates how structural variations among xanthenone derivatives can influence their biological activities.

The mechanism through which xanthenone derivatives exert their biological effects involves interactions with various molecular targets:

  • Enzyme Inhibition : The presence of specific functional groups allows these compounds to interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : Xanthenone derivatives may modulate receptor activity, influencing cellular signaling pathways associated with growth and survival.

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